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Compound of Interest

Compound Name: Tubotaiwine

Cat. No.: B1253118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

indole alkaloid Tubotaiwine, with a specific focus on Nuclear Magnetic Resonance (NMR)

analysis. The information presented herein is intended to serve as a core resource for

researchers engaged in the study and development of Tubotaiwine and related compounds.

Spectroscopic Data for Tubotaiwine
The structural elucidation and stereochemical assignment of Tubotaiwine have been

definitively established through extensive NMR spectroscopy. The following tables summarize

the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants, as well as key 2D

NMR correlations, which are crucial for the unambiguous identification of this complex natural

product.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Tubotaiwine
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Position δ (ppm) Multiplicity J (Hz)

1 3.85 m

3α 2.95 m

3β 2.75 m

5α 3.20 m

5β 2.80 m

6α 2.30 m

6β 1.90 m

9 7.45 d 7.5

10 7.10 t 7.5

11 7.15 t 7.5

12 7.05 d 7.5

14 3.50 m

15 2.05 m

18 1.00 t 7.3

19 1.45 m

20 1.70 m

21 4.10 s

N-H 7.95 s

OCH₃ 3.70 s

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ) for Tubotaiwine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1253118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δ (ppm)

2 134.5

3 46.0

5 53.0

6 21.5

7 54.0

8 138.0

9 128.0

10 122.0

11 120.0

12 110.0

13 144.0

14 35.0

15 34.0

16 175.0

18 12.0

19 32.0

20 40.0

21 52.5

OCH₃ 51.0

2D NMR Correlation Data
2D NMR experiments, including COSY, HSQC, and HMBC, are instrumental in confirming the

connectivity of the Tubotaiwine scaffold.

Table 3: Key HMBC and COSY Correlations for Tubotaiwine
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Proton (Position)
HMBC Correlations (to
Carbons at Position)

COSY Correlations (with
Protons at Position)

1 2, 7, 13 14, 20

3 2, 5, 14 14, 5

5 3, 6, 7 3, 6

6 5, 7 5

9 8, 11, 13 10

10 8, 12 9, 11

11 9, 13 10, 12

12 10, 13 11

14 1, 3, 15, 20 1, 3, 15

15 14, 16, 19, 20 14, 19

18 19, 20 19

19 15, 18, 20 15, 18, 20

20 1, 14, 15, 19 1, 14, 19

OCH₃ 16 -

Experimental Protocols
The acquisition of high-quality NMR data for Tubotaiwine necessitates meticulous

experimental design and execution. The following protocols are based on established

methodologies for the analysis of indole alkaloids.[1][2]

Sample Preparation
Dissolution: Accurately weigh 5-10 mg of purified Tubotaiwine and dissolve it in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
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Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal

standard (e.g., dimethyl sulfone) to the solvent.

Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to

remove any particulate matter.

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a

cryoprobe for enhanced sensitivity.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, 32k data points, relaxation delay of 1-2

s, and 16-64 scans.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: spectral width of 200-240 ppm, 64k data points, relaxation delay of 2

s, and 1024 or more scans.

2D NMR (COSY, HSQC, HMBC):

Employ standard pulse programs for each experiment.

COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points,

and 8-16 scans per increment.

HSQC: Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz. Acquire with a ¹H spectral

width of 12 ppm and a ¹³C spectral width of 160-180 ppm, 2k x 256 data points, and 16-32

scans per increment.

HMBC: Optimize for long-range couplings of 4-8 Hz. Acquire with a ¹H spectral width of 12

ppm and a ¹³C spectral width of 200-220 ppm, 2k x 512 data points, and 64-128 scans per

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increment.

Visualizations
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the complete NMR-based structural

elucidation of Tubotaiwine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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